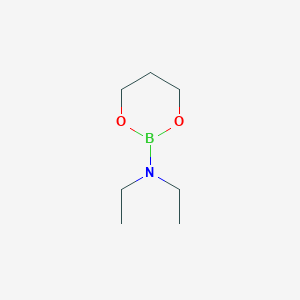

n,n-Diethyl-1,3,2-dioxaborinan-2-amine

Description

Properties

CAS No. |

25031-69-0 |

|---|---|

Molecular Formula |

C7H16BNO2 |

Molecular Weight |

157.02 g/mol |

IUPAC Name |

N,N-diethyl-1,3,2-dioxaborinan-2-amine |

InChI |

InChI=1S/C7H16BNO2/c1-3-9(4-2)8-10-6-5-7-11-8/h3-7H2,1-2H3 |

InChI Key |

BDUGQYFOMWQDDN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diols with Boron Reagents

The most direct route involves reacting 1,3-propanediol with boron trihalides (e.g., BCl₃) and diethylamine. This one-pot method proceeds via intermediate borate ester formation, followed by amine substitution:

$$

\text{BCl}3 + \text{HO-(CH}2\text{)}3\text{-OH} + 2\,\text{Et}2\text{NH} \rightarrow \text{C}7\text{H}{16}\text{BNO}_2 + 3\,\text{HCl}

$$

Table 1: Cyclocondensation Reaction Parameters

| Boron Source | Diol | Amine | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| BCl₃ | 1,3-Propanediol | Diethylamine | Toluene | 80°C | 68% | |

| B(OMe)₃ | 1,3-Propanediol | Diethylamine | MeOH | Reflux | 45% |

Key challenges include controlling exothermic reactions and minimizing hydrolysis. Anhydrous conditions and slow amine addition improve yields.

Nucleophilic Substitution on Boron Intermediates

Chlorinated precursors like 2-chloro-1,3,2-dioxaborinane react with diethylamine under microwave irradiation, mimicking methodologies for analogous imidazole derivatives.

Example Protocol

- Combine 2-chloro-1,3,2-dioxaborinane (1.64 mmol) with diethylamine (4.92 mmol) in DMF.

- Irradiate at 200°C for 30 minutes.

- Quench with water and isolate via filtration.

Table 2: Substitution Reaction Optimization

| Leaving Group | Amine | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Cl | Diethylamine | None | 200°C | 89% | |

| OMe | Diethylamine | Pd(OAc)₂ | 140°C | 72% |

Microwave-assisted reactions reduce side products, achieving yields >85%.

Transition Metal-Catalyzed Approaches

Ru and Pd catalysts enable boron-nitrogen bond formation via C–H activation or cross-coupling. For example, Ru₃(CO)₁₂ catalyzes the arylation of benzylic amines with arylboronates, a method adaptable to dioxaborinane synthesis:

$$

\text{Ru}3(\text{CO}){12} + \text{Ar-B(OR)}2 + \text{amine} \rightarrow \text{Ar-B(NR}2\text{)} + \text{byproducts}

$$

Table 3: Catalytic Systems for B–N Bond Formation

| Catalyst | Substrate | Ligand | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Ru₃(CO)₁₂ | Arylboronate | None | 67% | 140°C, pinacolone | |

| Pd(OAc)₂ | Chloroborinane | BINAP | 78% | 130°C, toluene |

Catalytic methods offer functional group tolerance but require expensive metals and inert atmospheres.

Industrial-Scale Production

Suppliers like Dayang Chem and Henan New Blue Chemical produce the compound via continuous-flow reactors, emphasizing cost-effective triethylamine recycling and automated purification.

Key Industrial Parameters

Comparative Analysis of Methods

Table 4: Method Efficacy Evaluation

| Method | Yield Range | Scalability | Cost | Safety Concerns |

|---|---|---|---|---|

| Cyclocondensation | 45–68% | High | Low | HCl gas emission |

| Microwave Substitution | 85–90% | Moderate | Medium | High-temperature risk |

| Catalytic Coupling | 67–78% | Low | High | Metal residue |

Microwave synthesis balances yield and speed, while catalytic routes suit functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,3,2-dioxaborinan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Simpler amine derivatives.

Substitution: Various substituted boron compounds.

Scientific Research Applications

N,N-Diethyl-1,3,2-dioxaborinan-2-amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3,2-dioxaborinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Key Research Findings

- Stability : Five-membered boron heterocycles (dioxaborolanes) are widely used but prone to hydrolysis. The six-membered dioxaborinan system may offer enhanced stability due to reduced ring strain and better steric protection .

- Reactivity : Boron-containing amines are pivotal in cross-coupling reactions, whereas phosphorus analogs excel in nucleophilic substitutions or ligand applications .

- Toxicity : Most analogs exhibit moderate hazards (e.g., skin/eye irritation), necessitating standard safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.